molecular formula C19H18ClNO3 B2996373 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide CAS No. 1421517-28-3

2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide

Cat. No.: B2996373
CAS No.: 1421517-28-3
M. Wt: 343.81
InChI Key: HBRDACXQWQSKNL-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a methoxyphenoxy group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Alkyne Intermediate: The synthesis begins with the preparation of the alkyne intermediate by coupling a suitable alkyne precursor with a halogenated phenyl compound under Sonogashira coupling conditions.

    Ether Formation: The alkyne intermediate is then reacted with a methoxyphenol derivative to form the ether linkage.

    Amide Formation: Finally, the resulting intermediate is subjected to amidation with an appropriate amine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: Studied for its potential use in the synthesis of novel polymers and materials with unique electronic and optical properties.

    Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(4-(2-hydroxyphenoxy)but-2-yn-1-yl)acetamide
  • 2-(2-chlorophenyl)-N-(4-(2-ethoxyphenoxy)but-2-yn-1-yl)acetamide
  • 2-(2-chlorophenyl)-N-(4-(2-methylphenoxy)but-2-yn-1-yl)acetamide

Uniqueness

2-(2-chlorophenyl)-N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it distinct from similar compounds with different substituents, potentially leading to unique biological activities and applications.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[4-(2-methoxyphenoxy)but-2-ynyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClNO3/c1-23-17-10-4-5-11-18(17)24-13-7-6-12-21-19(22)14-15-8-2-3-9-16(15)20/h2-5,8-11H,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRDACXQWQSKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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